molecular formula C5H11BrO3P+ B14385022 (2-Bromo-1-hydroxyethyl)(oxo)propoxyphosphanium CAS No. 88648-56-0

(2-Bromo-1-hydroxyethyl)(oxo)propoxyphosphanium

Katalognummer: B14385022
CAS-Nummer: 88648-56-0
Molekulargewicht: 230.02 g/mol
InChI-Schlüssel: DXXKCXKMQJHRNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Bromo-1-hydroxyethyl)(oxo)propoxyphosphanium is a chemical compound with a unique structure that includes a bromine atom, a hydroxyethyl group, and a propoxyphosphanium moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-hydroxyethyl)(oxo)propoxyphosphanium typically involves the reaction of a suitable brominated precursor with a hydroxyethyl group and a propoxyphosphanium reagent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification, crystallization, and drying to produce the compound in bulk quantities suitable for commercial use.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Bromo-1-hydroxyethyl)(oxo)propoxyphosphanium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce various substituted phosphonium compounds.

Wissenschaftliche Forschungsanwendungen

(2-Bromo-1-hydroxyethyl)(oxo)propoxyphosphanium has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Bromo-1-hydroxyethyl)(oxo)propoxyphosphanium involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxyethyl group play crucial roles in its reactivity and interactions with other molecules. The compound may act as an electrophile or nucleophile, depending on the reaction conditions and the nature of the interacting species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium: Similar structure but with a chlorine atom instead of bromine.

    (2-Iodo-1-hydroxyethyl)(oxo)propoxyphosphanium: Contains an iodine atom instead of bromine.

    (2-Fluoro-1-hydroxyethyl)(oxo)propoxyphosphanium: Features a fluorine atom in place of bromine.

Uniqueness

(2-Bromo-1-hydroxyethyl)(oxo)propoxyphosphanium is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that differ from its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct in its applications and interactions.

Eigenschaften

CAS-Nummer

88648-56-0

Molekularformel

C5H11BrO3P+

Molekulargewicht

230.02 g/mol

IUPAC-Name

(2-bromo-1-hydroxyethyl)-oxo-propoxyphosphanium

InChI

InChI=1S/C5H11BrO3P/c1-2-3-9-10(8)5(7)4-6/h5,7H,2-4H2,1H3/q+1

InChI-Schlüssel

DXXKCXKMQJHRNL-UHFFFAOYSA-N

Kanonische SMILES

CCCO[P+](=O)C(CBr)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.